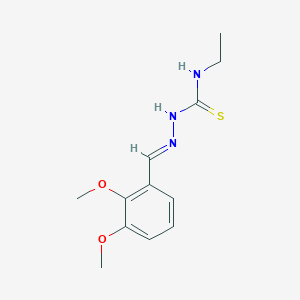
Methyl 3-(2-methoxyphenyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-methoxyphenyl)butanoate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-methoxyphenyl)butanoate typically involves the esterification of 3-(2-methoxyphenyl)butanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid, is also common in industrial processes to enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-methoxyphenyl)butanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 3-(2-methoxyphenyl)butanoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products Formed
Hydrolysis: 3-(2-methoxyphenyl)butanoic acid and methanol.
Reduction: 3-(2-methoxyphenyl)butanol.
Substitution: Various substituted derivatives of the phenyl ring.
Scientific Research Applications
Methyl 3-(2-methoxyphenyl)butanoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of methyl 3-(2-methoxyphenyl)butanoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxy group on the phenyl ring can enhance its binding affinity to certain targets, leading to increased biological activity.
Comparison with Similar Compounds
Methyl 3-(2-methoxyphenyl)butanoate can be compared with other esters, such as:
Methyl butanoate: Similar in structure but lacks the methoxyphenyl group, resulting in different chemical and biological properties.
Ethyl 3-(2-methoxyphenyl)butanoate: Similar but with an ethyl group instead of a methyl group, which can affect its reactivity and applications.
Methyl 3-(4-methoxyphenyl)butanoate: Similar but with the methoxy group in a different position on the phenyl ring, leading to different chemical behavior.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
104846-98-2 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
methyl 3-(2-methoxyphenyl)butanoate |
InChI |
InChI=1S/C12H16O3/c1-9(8-12(13)15-3)10-6-4-5-7-11(10)14-2/h4-7,9H,8H2,1-3H3 |
InChI Key |
AMQHSBFLNIRYKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OC)C1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[1-[2-[2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethoxy]naphthalen-1-yl]naphthalen-2-yl]oxyethanol](/img/structure/B11958535.png)

![dimethyl (1S,10bR)-3-acetyl-1,7,8,9,10,10b-hexahydropyrrolo[2,1-a]phthalazine-1,2-dicarboxylate](/img/structure/B11958554.png)



![[(1R,2S)-2-bromo-1-methyl-2-phenylethyl]benzene](/img/structure/B11958594.png)


![2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11958615.png)

![Benzenesulfonamide, N-[(butylamino)carbonyl]-4-chloro-](/img/structure/B11958623.png)
